- Identical Molecular Strings Woven Differently by Intermolecular Interactions in Dimorphs of myo-Inositol 1,3,5-Orthobenzoate, Crystal Growth & Design, 2005, 5(5), 1977-1982
Cas no 865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-)
865534-12-9 structure
Product Name:myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
Numero CAS:865534-12-9
MF:C13H14O6
MW:266.246664524078
CID:5597187
Update Time:2023-09-26
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-O-(Phenylmethylidyne)-myo-inositol
- myo-Inositol 1,3,5-orthobenzoate
- 1,3,5-O-(Phenylmethylidyne)-myo-inositol (ACI)
- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
-
- Inchi: 1S/C13H14O6/c14-7-10-8(15)12-9(16)11(7)18-13(17-10,19-12)6-4-2-1-3-5-6/h1-5,7-12,14-16H/t7-,8-,9-,10?,11?,12?,13?
- Chiave InChI: WOBHRXCFLKNURW-VNOUZBAXSA-N
- Sorrisi: C1=CC=CC=C1C12OC3[C@H](O)C([C@H](C(O1)[C@@H]3O)O)O2
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1C:H2SO4, S:DMSO, rt; 10-12 h, 70-80°C
Riferimento
- Design, synthesis and biological evaluation of new Myo-inositol derivatives as potential RAS inhibitors, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127290
Metodo di produzione 3
Condizioni di reazione
1.1R:DL-Camphorsulfonic acid, S:DMSO, 5 h, 80°C, 250 mbar
Riferimento
- Synthesis of 2-diphospho-myo-inositol 1,3,4,5,6-pentakisphosphate and a photocaged analogue, Organic & Biomolecular Chemistry, 2016, 14(24), 5559-5562
Metodo di produzione 4
Condizioni di reazione
1.1C:H2SO4 (silica-supported sulfuric acid (solid acid), S:DMSO, 0.5 h, 60°C, 400 mbar
1.2R:NaHCO3, S:H2O
1.2R:NaHCO3, S:H2O
Riferimento
- H2SO4-silica: an eco-friendly heterogeneous catalyst for the differential protection of myo-inositol hydroxyl groups, RSC Advances, 2013, 3(20), 7321-7329
Metodo di produzione 5
Condizioni di reazione
1.1R:D-Camphorsulfonic acid, S:DMSO
Riferimento
- Synthesis of Unsymmetric Diphospho-Inositol Polyphosphates, Angewandte Chemie, 2013, 52(27), 6912-6916
Metodo di produzione 6
Condizioni di reazione
1.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Riferimento
- Rapid and efficient routes to phosphatidylinositol 3,4,5-trisphosphates via myo-inositol orthobenzoate, Tetrahedron Letters, 2007, 48(11), 1923-1926
Metodo di produzione 7
Condizioni di reazione
1.1C:D-Camphorsulfonic acid, S:DMF, 140°C
1.2R:Et3N, neutralized; cooled
1.2R:Et3N, neutralized; cooled
Riferimento
- Chiral desymmetrization of myo-inositol 1,3,5-orthobenzoate gives rapid access to precursors for second messenger analogs, Tetrahedron: Asymmetry, 2006, 17(2), 171-174
Metodo di produzione 8
Condizioni di reazione
1.1S:DMSO
Riferimento
- Desymmetrization of myo-inositol derivatives by lanthanide catalyzed phosphitylation with C2-symmetric phosphites, Bioorganic & Medicinal Chemistry, 2015, 23(12), 2854-2861
Metodo di produzione 9
Condizioni di reazione
1.1C:D-Camphorsulfonic acid, S:DMSO, 3 h, 60-80°C; cooled
1.2R:Et3N, rt
1.2R:Et3N, rt
Riferimento
- Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility, Journal of Organic Chemistry, 2013, 78(6), 2275-2288
Metodo di produzione 10
Condizioni di reazione
1.1C:Pd(OH)2, S:MeOH, 72 h, reflux
2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Riferimento
- Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphate, Tetrahedron, 2012, 68(47), 9769-9776
Metodo di produzione 11
Condizioni di reazione
1.130 min, 190-195°C
1.2R:Disodium carbonate, 12 h, 190-195°C
1.2R:Disodium carbonate, 12 h, 190-195°C
Riferimento
- Investigating organization of molecules that facilitates intermolecular acyl transfer in crystals: reactivity and x-ray structures of O-benzoyl-myo-inositol 1,3,5-orthoesters, European Journal of Organic Chemistry, 2007, (7), 1153-1159
Metodo di produzione 12
Condizioni di reazione
1.1R:D-Camphorsulfonic acid, S:DMSO, 3 h, 80°C, 30-40 mbar
Riferimento
- Regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate via a 1,2-bridged 2'-phenyl-1',3'-dioxolan-2'-ylium ion provides a rapid route to the anticancer agent Ins(1,3,4,5,6)P5, Chemical Communications (Cambridge, 2006, (28), 2989-2991
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Raw materials
- i-Inositol
- Trimethyl orthobenzoate
- 6,8,9-tris(benzyloxy)-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decane
- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-, 2,4-dibenzoate
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Preparation Products
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Letteratura correlata
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso